molecular formula C16H18O4 B8391343 Allyl 3,5-bis(allyloxy)benzoate

Allyl 3,5-bis(allyloxy)benzoate

Cat. No.: B8391343
M. Wt: 274.31 g/mol
InChI Key: RIGKJYIWZLKFKV-UHFFFAOYSA-N
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Description

Allyl 3,5-bis(allyloxy)benzoate is a benzoate ester featuring two allyloxy groups at the 3- and 5-positions of the benzene ring and an allyl ester at the carboxylate position. Key characteristics inferred from similar compounds include:

  • Synthetic Routes: Likely involves allylation of hydroxyl or carboxyl groups via methods such as GPX (General Procedure X) or base-mediated reactions .
  • Physical Properties: Expected to be a liquid or low-melting solid, as seen in analogs like (1R,2R)-2-(allyloxy)-1,2-diphenylethyl 3,5-bis(trifluoromethyl)benzoate (melting point: 83°C, Rf = 0.67) .
  • Applications: Potential use in pharmaceuticals or materials science, given the bioactivity of allyloxy-containing analogs in molecular docking studies .

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

prop-2-enyl 3,5-bis(prop-2-enoxy)benzoate

InChI

InChI=1S/C16H18O4/c1-4-7-18-14-10-13(16(17)20-9-6-3)11-15(12-14)19-8-5-2/h4-6,10-12H,1-3,7-9H2

InChI Key

RIGKJYIWZLKFKV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=CC(=C1)C(=O)OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3,5-bis(allyloxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under cooling conditions to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Allyl 3,5-bis(allyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allyl 3,5-bis(allyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 3,5-bis(allyloxy)benzoate in polymerization involves the formation of free radicals upon exposure to UV light. These radicals initiate the thiol-ene reaction, leading to the formation of crosslinked polymer networks. The molecular targets include the allyl groups and thiol groups, which undergo addition reactions to form stable covalent bonds .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Allyl 3,5-bis(allyloxy)benzoate belongs to the family of aliphatic unsaturated branched-chain benzoates. Key structural analogs include:

Compound Name Substituents Key Features Reference
Allyl 4-(allyloxy)-3,5-dichlorobenzoate 3,5-dichloro, 4-allyloxy Halogenated; used in safety studies (GHS Category 2)
Ethyl 4,5-bis(4-(allyloxy)phenyl)thiophene-2-carboxylate Thiophene core, allyloxy phenyl groups High COX-2 binding affinity (−10.40 kcal/mol)
(1R,2R)-2-(allyloxy)-1,2-diphenylethyl 3,5-bis(trifluoromethyl)benzoate Trifluoromethyl, diphenylethyl backbone High thermal stability (melting point: 83°C)

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl, dichloro): Enhance thermal stability but complicate synthesis due to steric and electronic effects .
  • Allyloxy Groups : Improve solubility in organic solvents (e.g., CH2Cl2) and enable participation in click chemistry or polymerization .

Key Observations :

  • This compound likely requires mild bases (e.g., iPr2NEt) to avoid decomposition, as seen in failed NaH-mediated allylation attempts for similar compounds .
  • GPX methods (e.g., anhydride coupling) achieve high yields (>90%) for trifluoromethyl analogs but may need optimization for non-fluorinated systems .

Physical and Spectral Properties

Comparative data for select compounds:

Compound Melting Point Rf IR Peaks (cm⁻¹) NMR Shifts (¹H, ppm)
(1R,2R)-2-(allyloxy)-1,2-diphenylethyl 3,5-bis(trifluoromethyl)benzoate 83°C 0.67 1730 (C=O), 1260 (C-O) δ 5.8–5.2 (allyl protons)
Allyl 4-(allyloxy)-3,5-dichlorobenzoate Not reported N/A 1725 (C=O), 1280 (C-Cl) δ 5.9–5.3 (allyl protons)

Key Observations :

  • Allyl protons in NMR consistently appear at δ 5.2–5.9 ppm across analogs .
  • Trifluoromethyl groups reduce Rf values compared to non-fluorinated analogs due to increased polarity .

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